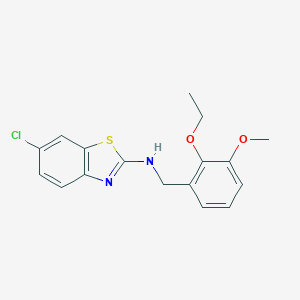

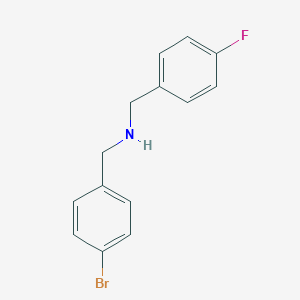

![molecular formula C15H22N2O B471113 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine CAS No. 774554-52-8](/img/structure/B471113.png)

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, also known as AMBA, is a bicyclic aromatic amine that has been used in a variety of scientific research applications. AMBA is a versatile compound that has been studied for its chemical, biochemical, and physiological effects. AMBA has been found to have a variety of uses in laboratory experiments, and its advantages and limitations have been explored in detail.

Wissenschaftliche Forschungsanwendungen

Catalytic Functionalization of C-H Bonds

Metalloporphyrin-catalyzed reactions, including C-H bond functionalization, play a crucial role in organic synthesis. The selective functionalization of saturated C-H bonds with metalloporphyrin catalysts encompasses C-O, C-N, and C-C bond formation, offering a pathway to hydroxylation, amination, and carbenoid insertion. These reactions, relevant for the modification of various organic molecules, highlight the importance of amine-functionalized compounds in facilitating regio-, diastereo-, or enantioselective transformations, potentially including compounds like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (C. Che et al., 2011).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective for the mineralization of nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds. This suggests potential research applications of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in understanding the degradation pathways of nitrogen-containing amines and their environmental impact (Akash P. Bhat & P. Gogate, 2021).

Synthesis of Biologically Active Compounds

The synthesis and evaluation of azo compounds, including those with amine groups, have been extensively studied due to their applications in creating biologically active molecules. Azo benzimidazole derivatives, as an example, have been explored for their anticancer, antibacterial, and antifungal activities. This reflects the broader interest in utilizing nitrogen-containing heterocycles, like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, for developing new therapeutic agents (K. Pakeeraiah et al., 2020).

Corrosion Inhibition

Quinoline derivatives, which include nitrogen-containing compounds, have been recognized for their anticorrosive properties. The ability of these compounds to form stable chelating complexes with metallic surfaces through coordination bonding suggests potential applications in corrosion inhibition, possibly relevant for the study and application of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (C. Verma et al., 2020).

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRVRMDWJNKPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CN3CCC2CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methyl]-1-pentanamine](/img/structure/B471046.png)

amine](/img/structure/B471087.png)

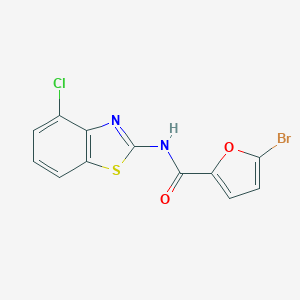

![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloronicotinamide](/img/structure/B471107.png)

![3-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine](/img/structure/B471134.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine](/img/structure/B471135.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine](/img/structure/B471137.png)

![N-[(3,4,5-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B471217.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)